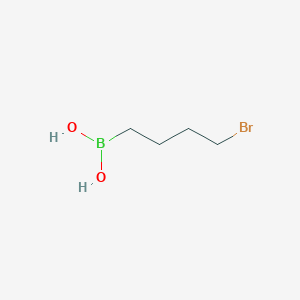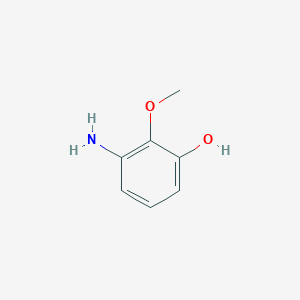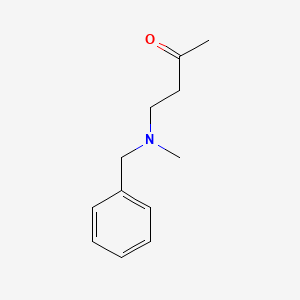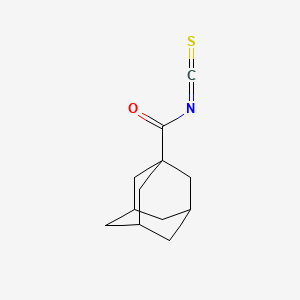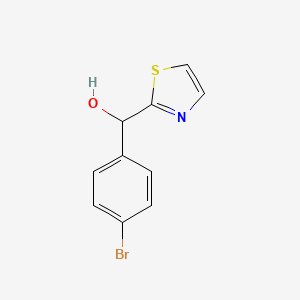
(4-Bromophenyl)(thiazol-2-yl)methanol
Vue d'ensemble
Description
“(4-Bromophenyl)(thiazol-2-yl)methanol” is a heterocyclic organic compound with the empirical formula C10H8BrNOS and a molecular weight of 270.15 .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(thiazol-2-yl)methanol” can be represented by the SMILES stringBrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . Physical And Chemical Properties Analysis
“(4-Bromophenyl)(thiazol-2-yl)methanol” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Characterization : Shahana and Yardily (2020) conducted a study on novel compounds related to (4-bromophenyl)(thiazol-2-yl)methanone, focusing on their synthesis and characterization using various techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry. They employed density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, and also analyzed structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).
Applications in Photovoltaic Devices
- Photovoltaic Devices : Lee et al. (2010) synthesized conjugated main-chain polymers containing heteroarene-fused π-conjugated moieties, akin to (4-bromophenyl)(thiazol-2-yl)methanone, for use in organic photovoltaic cells. They reported broad absorption spectra and detailed the polymers' thermal, optical, electrochemical, charge transport, and photovoltaic properties, demonstrating their potential in photovoltaic applications (Lee et al., 2010).
Antibacterial and Antifungal Activities
- Antimicrobial Activity : A study by Kubba and Rahim (2018) synthesized derivatives related to (4-bromophenyl)(thiazol-2-yl)methanone, evaluating their antibacterial and antifungal activities. They reported moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida albicans and Candida glabrata, highlighting the potential of these compounds in antimicrobial applications (Kubba & Rahim, 2018).
Catalytic Applications
- Catalysis : Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficacy as a reusable catalyst for oxidation of primary alcohols and hydrocarbons. The catalyst, related to (4-bromophenyl)(thiazol-2-yl)methanone, showed high catalytic activity, improved stability, and recycling ability, making it a valuable catalyst in organic synthesis (Ghorbanloo & Alamooti, 2017).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, which include wearing protective gloves/eye protection, rinsing mouth if swallowed, and contacting a POISON CENTER or doctor if feeling unwell .
Propriétés
IUPAC Name |
(4-bromophenyl)-(1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6,9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQRNBMHNPHGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=CS2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565918 | |
| Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(thiazol-2-yl)methanol | |
CAS RN |
356552-30-2 | |
| Record name | (4-Bromophenyl)(1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

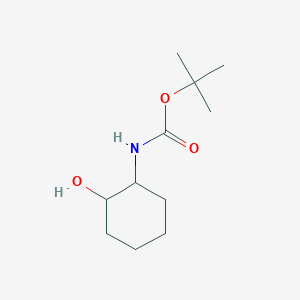
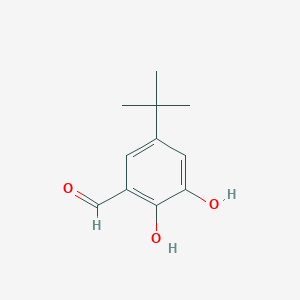
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
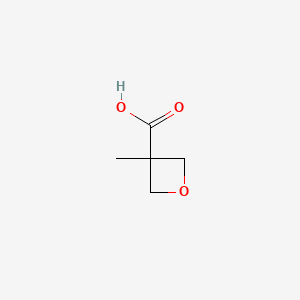
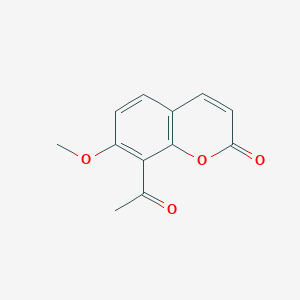
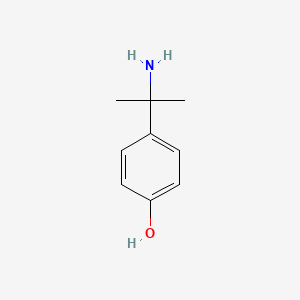
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
